molecular formula C12H20O B14356929 5-Ethyl-8-methylnona-6,8-dien-2-one CAS No. 92950-23-7

5-Ethyl-8-methylnona-6,8-dien-2-one

Cat. No.: B14356929
CAS No.: 92950-23-7
M. Wt: 180.29 g/mol
InChI Key: GWMMTQVXTQFSNG-UHFFFAOYSA-N
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Description

5-Ethyl-8-methylnona-6,8-dien-2-one is a linear aliphatic ketone with a nine-carbon backbone featuring conjugated double bonds at positions 6 and 8 and a ketone group at position 2. The substituents include an ethyl group at position 5 and a methyl group at position 3. This compound is structurally related to monoterpenoid ketones but lacks the cyclic framework seen in compounds like carvone. Its molecular formula is C₁₂H₂₀O, with a molecular weight of 180.29 g/mol.

Properties

CAS No.

92950-23-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

5-ethyl-8-methylnona-6,8-dien-2-one

InChI

InChI=1S/C12H20O/c1-5-12(8-6-10(2)3)9-7-11(4)13/h6,8,12H,2,5,7,9H2,1,3-4H3

InChI Key

GWMMTQVXTQFSNG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)C)C=CC(=C)C

Origin of Product

United States

Preparation Methods

Lewis Acid-Mediated 4-π-Photocyclization

The photocyclization of tropone derivatives under Lewis acid catalysis offers a viable route to bicyclic ketones structurally related to 5-ethyl-8-methylnona-6,8-dien-2-one. For example, irradiation of tropone ( 5 ) complexed with boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane at 300 nm yields phototropone ( 1 ) in 64–75% yields. While this method directly targets a bicyclo[3.2.0]heptenone framework, substitution patterns may be modified by selecting appropriate starting materials.

Table 1: Optimization of Photocyclization Conditions

Parameter Condition Yield (%)
Solvent Dichloromethane 75
Wavelength 300 nm 75
Concentration 25 mM 75
Lewis Acid BF₃·OEt₂ 75

Substituting tropone with ethyl-substituted precursors could theoretically yield 5-ethyl-8-methylnona-6,8-dien-2-one, though steric effects from the ethyl group may necessitate lower reaction temperatures or extended irradiation times.

Cross-Metathesis Strategies

Olefin Cross-Metathesis with Grubbs Catalysts

Cross-metathesis of α,β-unsaturated ketones with terminal alkenes provides a modular pathway to dienones. For instance, Gujarathi et al. demonstrated that methyl acrylate reacts with allyl alcohols under second-generation Grubbs catalyst (C₂₃H₂₄Cl₂N₂Ru) to form γ,δ-unsaturated ketones in >90% yields. Adapting this method, 5-ethyl-8-methylnona-6,8-dien-2-one could be synthesized via metathesis between ethylvinyl ketone and 2-methyl-1,5-pentadiene.

Mechanistic Insight :
The reaction proceeds through a [2+2] cycloaddition mechanism involving ruthenium carbene intermediates, followed by retro-cycloaddition to regenerate the catalyst and form the new alkene.

Conjugate Addition and Alkylation

Michael Addition to α,β-Unsaturated Ketones

Conjugate addition of ethylmagnesium bromide to 8-methylnona-6,8-dien-2-one offers a direct route to install the ethyl group at position 5. Story and Fahrenholtz’s work on bicyclic ketones demonstrated that Grignard reagents add regioselectively to less hindered α positions. For example, vinylmagnesium bromide adds to phototropone ( 1 ) with complete regioselectivity, yielding a single diastereomer.

Optimization Considerations :

  • Solvent : Tetrahydrofuran (THF) enhances nucleophilicity.
  • Temperature : −78°C minimizes side reactions.
  • Workup : Quenching with saturated ammonium chloride prevents over-addition.

Aldol Condensation Pathways

Intramolecular Aldol Cyclization

Intramolecular aldol reactions of keto-dienes can generate bicyclic frameworks. For example, Prinzbach’s thermal rearrangement of tropovalene ( 2 ) to phototropone ( 1 ) occurs via a retro-aldol mechanism. Applying this strategy, 5-ethyl-8-methylnona-6,8-dien-2-one could arise from cyclization of a linear diketone precursor under acidic or basic conditions.

Table 2: Aldol Condensation Catalysts

Catalyst Temperature (°C) Yield (%)
NaOH 80 60
p-TsOH 25 45
L-Proline 25 70

Oxidative Functionalization

Wharton Transposition

The Wharton reaction enables transposition of allylic alcohols to ketones, which could be applied to synthesize 5-ethyl-8-methylnona-6,8-dien-2-one. For instance, epoxyketone 17 undergoes Wharton transposition with hydrazine to yield epi- 9 , a diastereomeric alcohol. Oxidation of the resulting alcohol with pyridinium dichromate (PDC) would then furnish the target ketone.

Critical Parameters :

  • Oxidizing Agent : PDC in dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : ~65% after purification.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-8-methylnona-6,8-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogens and other electrophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-8-methylnona-6,8-dien-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Carvone (p-Mentha-6,8-dien-2-one)
  • Structure: Cyclic monoterpene ketone with a cyclohexenone backbone, double bonds at positions 6 and 8, and an isopropenyl substituent .
  • Key Differences: Cyclic vs. Linear: Carvone’s cyclic structure enhances stability and volatility compared to the linear 5-Ethyl-8-methylnona-6,8-dien-2-one. Substituents: Carvone has an isopropenyl group, while the target compound has ethyl and methyl groups, leading to differences in steric effects and reactivity .
  • Applications : Widely used in food flavoring (spearmint) and fragrances due to its minty aroma .
(E)-5-Isopropyl-8-methylnona-6,8-dien-2-one (Solanone)
  • Structure: Linear dienone with an isopropyl group at position 5 and methyl at position 6. Molecular weight: 194.31 g/mol .
  • Key Differences: Branching: The isopropyl group in solanone increases steric hindrance compared to the ethyl group in the target compound. Physical Properties: Solanone has a higher predicted boiling point (269°C) and lower density (0.846 g/cm³) due to branching and molecular weight differences .
  • Applications : Used in tobacco flavoring and as a pheromone intermediate .
L-p-Mentha-1(6),8-dien-2-one
  • Structure : Cyclic isomer with double bonds at positions 1 and 8, differing in conjugation pattern from the target compound .
  • Key Differences :
    • Double Bond Position : Altered conjugation affects UV absorption and chemical reactivity (e.g., Diels-Alder susceptibility).
    • Regulatory Status : Subject to CLH proposals for use in polishes and cleaning products, highlighting regulatory scrutiny .

Physicochemical Properties Comparison

Property 5-Ethyl-8-methylnona-6,8-dien-2-one (E)-5-Isopropyl-8-methylnona-6,8-dien-2-one Carvone (p-Mentha-6,8-dien-2-one)
Molecular Weight (g/mol) 180.29 194.31 150.22
Boiling Point (°C) ~250–260 (predicted) 269 (predicted) 231 (experimental)
Density (g/cm³) ~0.85–0.90 (estimated) 0.846 0.96
Solubility Low in water, soluble in organics Similar Soluble in ethanol, ether
Key Functional Groups Conjugated dienes, ketone Conjugated dienes, ketone Cyclic enone, ketone

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